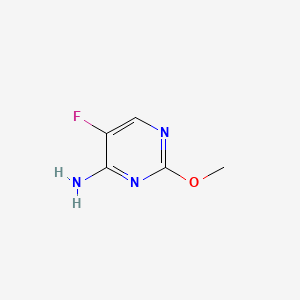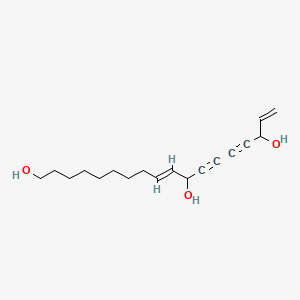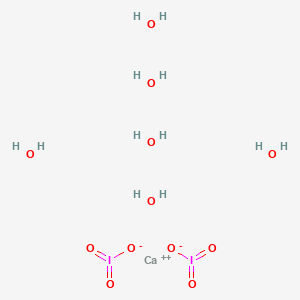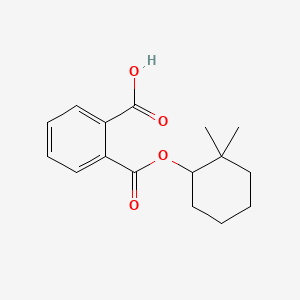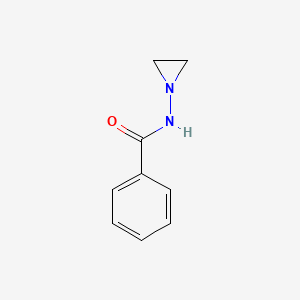![molecular formula C22H17F3N2O2 B592747 n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Overview
Description
AF3485 is a human microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor that exhibits antitumor activity both in vitro and in vivo . This compound is known for its ability to inhibit tumor-associated angiogenesis by reducing prostaglandin E2 (PGE2) production, inhibiting epidermal growth factor receptor (EGFR) signaling, and decreasing vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2) expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
AF3485 is synthesized through a series of chemical reactions involving the formation of a 3-aminocarbazole structure . The synthetic route typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction.
Introduction of Functional Groups: Various functional groups, including the trifluoromethyl group and the hydroxyethyl group, are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the carbazole core with a benzamide derivative to form AF3485.
Industrial Production Methods
The industrial production of AF3485 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AF3485 undergoes several types of chemical reactions, including:
Oxidation: AF3485 can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: The compound can also undergo reduction reactions, especially at the carbonyl group of the benzamide moiety.
Substitution: AF3485 is involved in substitution reactions, particularly during its synthesis when various functional groups are introduced.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AF3485 include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogenated compounds and organometallic reagents.
Major Products Formed
The major products formed from the reactions of AF3485 include various derivatives with modified functional groups, which can be used for further research and development .
Scientific Research Applications
AF3485 has a wide range of scientific research applications, including:
Cancer Research: AF3485 is used to study its antitumor activity, particularly its ability to inhibit tumor-associated angiogenesis and reduce tumor growth.
Inflammation Research: The compound is used to investigate its effects on inflammation by inhibiting the production of PGE2.
Drug Development: AF3485 serves as a lead compound for the development of new drugs targeting mPGES-1.
Biological Studies: It is used in various biological studies to understand the role of mPGES-1 in different physiological and pathological processes.
Mechanism of Action
AF3485 exerts its effects by inhibiting the activity of mPGES-1, an enzyme responsible for the conversion of prostaglandin H2 (PGH2) to PGE2 . By reducing PGE2 production, AF3485 inhibits EGFR signaling, leading to decreased expression of VEGF and FGF-2, which are critical for tumor-associated angiogenesis . This results in the suppression of tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to AF3485 include:
CAY10686: Another mPGES-1 inhibitor with similar antitumor activity.
PF-4693627: A selective mPGES-1 inhibitor used in inflammation research.
Uniqueness of AF3485
AF3485 is unique due to its potent inhibition of mPGES-1 and its ability to reduce tumor growth by targeting multiple pathways involved in tumor-associated angiogenesis . Its effectiveness in both in vitro and in vivo studies makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-[9-(2-hydroxyethyl)carbazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)18-7-3-1-6-16(18)21(29)26-14-9-10-20-17(13-14)15-5-2-4-8-19(15)27(20)11-12-28/h1-10,13,28H,11-12H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVOFPXZHVKZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


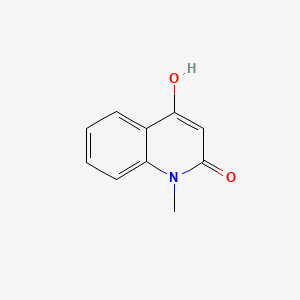
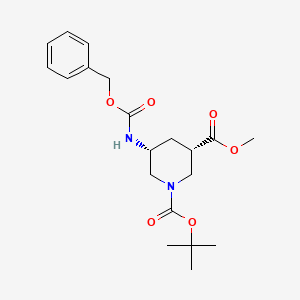

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
